Ethyl 2-(ethylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a quinazoline moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the thiazole ring, the introduction of the quinazoline moiety, and the incorporation of the ethylamino and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinazoline moiety may interact with enzymes or receptors, while the thiazole ring and other functional groups contribute to its overall activity. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propionate: A compound with a similar methoxy and thioether functional group.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: A compound with a similar amino and oxoethyl group.
Uniqueness
ETHYL 2-(ETHYLAMINO)-4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, quinazoline moiety, and various functional groups
Properties
Molecular Formula |
C20H22N4O5S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-4-[[3-(2-methoxy-2-oxoethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-21-19-22-14(16(31-19)18(27)29-5-2)11-30-20-23-13-9-7-6-8-12(13)17(26)24(20)10-15(25)28-3/h6-9H,4-5,10-11H2,1-3H3,(H,21,22) |
InChI Key |
KGSBUPKAFQAVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CSC2=NC3=CC=CC=C3C(=O)N2CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.